8-Nitroquinoline-2-carbonitrile
Overview
Description
8-Nitroquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitroquinoline-2-carbonitrile typically involves the nitration of 2-methylquinoline, followed by the separation of isomeric 8-nitro- and 5-nitro-2-methylquinolines. The methyl group in 2-methyl-8-nitroquinoline is then oxidized through consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and applications .
Scientific Research Applications
8-Nitroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antimalarial and anticancer agent.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 8-nitroquinoline-2-carbonitrile involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 8-Nitroquinoline-2-carboxylic acid
- 5-Nitroquinoline
- 8-Hydroxyquinoline
Comparison: 8-Nitroquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 8-nitroquinoline-2-carboxylic acid, it has a nitrile group instead of a carboxylic acid group, which can influence its reactivity and applications. 5-Nitroquinoline, on the other hand, has the nitro group at a different position, affecting its chemical behavior and biological activity .
Properties
IUPAC Name |
8-nitroquinoline-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-8-5-4-7-2-1-3-9(13(14)15)10(7)12-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLFLCQRIDBIIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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